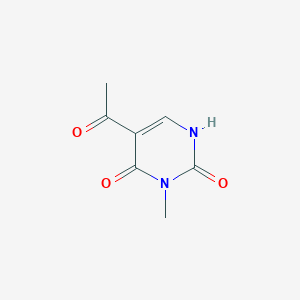

5-Acetyl-3-methyl-1H-pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Acetyl-3-methyl-1H-pyrimidine-2,4-dione is a chemical compound characterized by a pyrimidine ring substituted with an acetyl group and a methyl group . It’s a promising starting compound for constructing fused heterocyclic systems .

Synthesis Analysis

Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . The first involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . The second involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .Molecular Structure Analysis

The molecular structure of 5-Acetyl-3-methyl-1H-pyrimidine-2,4-dione is characterized by a pyrimidine ring substituted with an acetyl group and a methyl group . Further structural analysis can be obtained through techniques such as FT-IR, 1H NMR, 13C NMR, and UV spectroscopy .Chemical Reactions Analysis

5-Acetyl-4-aminopyrimidines have been used to access pyrimido[4,5-d]pyrimidines in reactions with DMF dimethyl acetal (DMF–DMA) followed by cyclization by the action of NH4OAc . They have also been converted to ureas by the action of isocyanates followed by cyclization by the action of MeONa .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Acetyl-3-methyl-1H-pyrimidine-2,4-dione can be analyzed using various spectroscopic techniques. For instance, 1H NMR (DMSO-d6) can provide information about the hydrogen atoms in the molecule, while 13C NMR (DMSO-d6) can provide information about the carbon atoms . IR (KBr, cm−1) can provide information about the functional groups present in the molecule .Applications De Recherche Scientifique

PARP-1 Inhibition and Antitumor Activity

5-Acetyl-3-methyl-1H-pyrimidine-2,4-dione: derivatives have been investigated as novel inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 plays a crucial role in DNA repair, and inhibiting it can sensitize cancer cells to DNA-damaging agents. In a study, synthesized compounds demonstrated promising PARP-1 inhibitory activity, with compounds S2 and S7 being the most potent inhibitors. These compounds also exhibited high cytotoxicity against human cancer cell lines MCF-7 and HCT116 .

Synthesis of Pyrido[2,3-d]pyrimidin-5-ones

The compound has been used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones. A reaction involving the condensation of DMF–DMA at the methyl group of the acetyl moiety leads to the formation of pyrido[2,3-d]pyrimidin-5-one. This compound has potential applications in drug discovery and medicinal chemistry .

Biological Potential of Indole Derivatives

In related research, indole derivatives containing the pyrimidine-2,4-dione scaffold have shown interesting biological activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory and analgesic properties. These findings highlight the potential of pyrimidine-2,4-dione derivatives in drug development .

Predicted Pharmacokinetics Properties

Theoretical kinetic studies suggest that most synthesized pyrimidine-2,4-dione compounds possess favorable pharmacokinetic properties. These predictions are essential for drug design and optimization .

Mécanisme D'action

Target of Action

The primary target of 5-Acetyl-3-methyl-1H-pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

5-Acetyl-3-methyl-1H-pyrimidine-2,4-dione interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair pathway. Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

The synthesized compounds of 5-Acetyl-3-methyl-1H-pyrimidine-2,4-dione were predicted to have good pharmacokinetics properties in a theoretical kinetic study . .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, which compromises the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment.

Propriétés

IUPAC Name |

5-acetyl-3-methyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4(10)5-3-8-7(12)9(2)6(5)11/h3H,1-2H3,(H,8,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMBJDVXFAFVRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-N-(1-phenylethyl)-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2768754.png)

![N-[(2Z)-2-[(dimethylamino)methylidene]-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2768757.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2768758.png)

![N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2768770.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2768772.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylacetamide](/img/structure/B2768774.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2768775.png)